molecular formula C18H19N5O2 B3001468 4-[1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-2-one CAS No. 2034582-39-1

4-[1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-2-one

Cat. No.: B3001468
CAS No.: 2034582-39-1
M. Wt: 337.383
InChI Key: FMMZHWBPOSQTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-2-one is a complex organic compound with a unique structure that combines a phenylpyrimidine moiety with an azetidine and piperazinone ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Phenylpyrimidine Moiety: This can be achieved through a condensation reaction between a phenyl-substituted aldehyde and a suitable pyrimidine derivative under acidic or basic conditions.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.

    Coupling Reactions: The phenylpyrimidine and azetidine intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) to form the desired azetidine-3-carbonyl intermediate.

    Piperazinone Ring Formation: Finally, the piperazinone ring is introduced through a cyclization reaction involving the azetidine-3-carbonyl intermediate and a suitable piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the phenyl or pyrimidine rings using reagents like halides, amines, or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, amines, alkylating agents, and suitable solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-[1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-2-one: Unique due to its combination of phenylpyrimidine, azetidine, and piperazinone rings.

    Phenylpyrimidine Derivatives: Similar in structure but lack the azetidine and piperazinone rings.

    Azetidine Derivatives: Contain the azetidine ring but differ in other structural components.

    Piperazinone Derivatives: Feature the piperazinone ring but lack the phenylpyrimidine and azetidine components.

Uniqueness

The uniqueness of this compound lies in its multi-ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-17-11-22(7-6-19-17)18(25)14-9-23(10-14)16-8-15(20-12-21-16)13-4-2-1-3-5-13/h1-5,8,12,14H,6-7,9-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMZHWBPOSQTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.